

# Linc00839: A Long Non-Coding RNA in Cancer Progression

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## Compound of Interest

Compound Name: AX15839

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Linc00839 is a long non-coding RNA that has been identified as a key regulator in the progression and chemoresistance of certain cancers, primarily through its interaction with major signaling pathways.

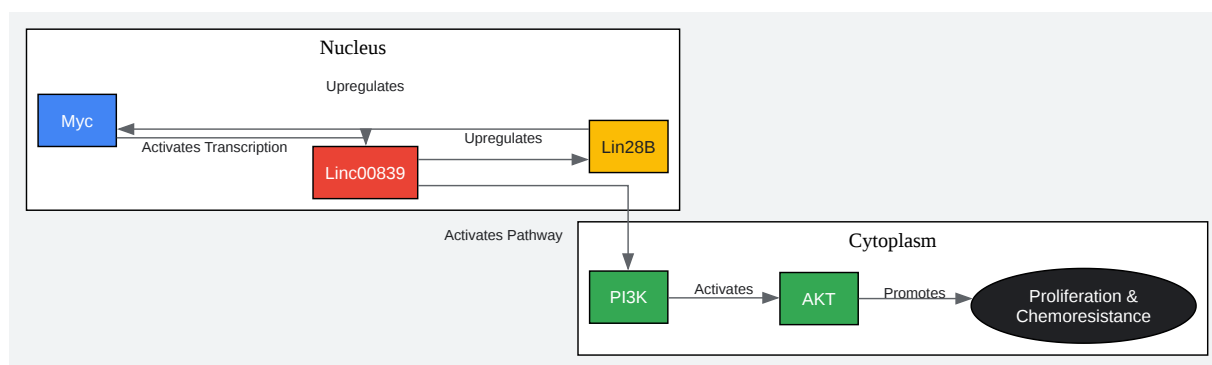
## Biological Pathway Involvement

Linc00839 has been shown to be involved in at least two distinct signaling pathways in different cancer types:

- **PI3K/AKT Signaling Pathway in Breast Cancer:** In breast cancer, Linc00839 expression is upregulated in chemoresistant cells and tissues, and its high levels are associated with a poor prognosis. The transcription factor Myc directly binds to the promoter of Linc00839, activating its transcription. Linc00839, in turn, enhances the expression of Myc and the RNA-binding protein Lin28B, leading to the activation of the PI3K/AKT signaling pathway. This creates a positive feedback loop (Myc/Linc00839/Lin28B) that promotes cancer cell proliferation and chemoresistance. The knockdown of Linc00839 has been shown to suppress proliferation, invasion, and migration, and sensitize cancer cells to paclitaxel in vitro.
- **NF-κB Signaling Pathway in Lung Adenocarcinoma:** In lung adenocarcinoma, Linc00839 promotes tumor progression by modulating the NF-κB signaling pathway through a dual mechanism. In the cytoplasm, it acts as a molecular sponge for miR-17-5p, which in turn regulates the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway. In the nucleus, Linc00839 binds to the Polypyrimidine tract binding protein 1 (PTBP1), which facilitates the nuclear

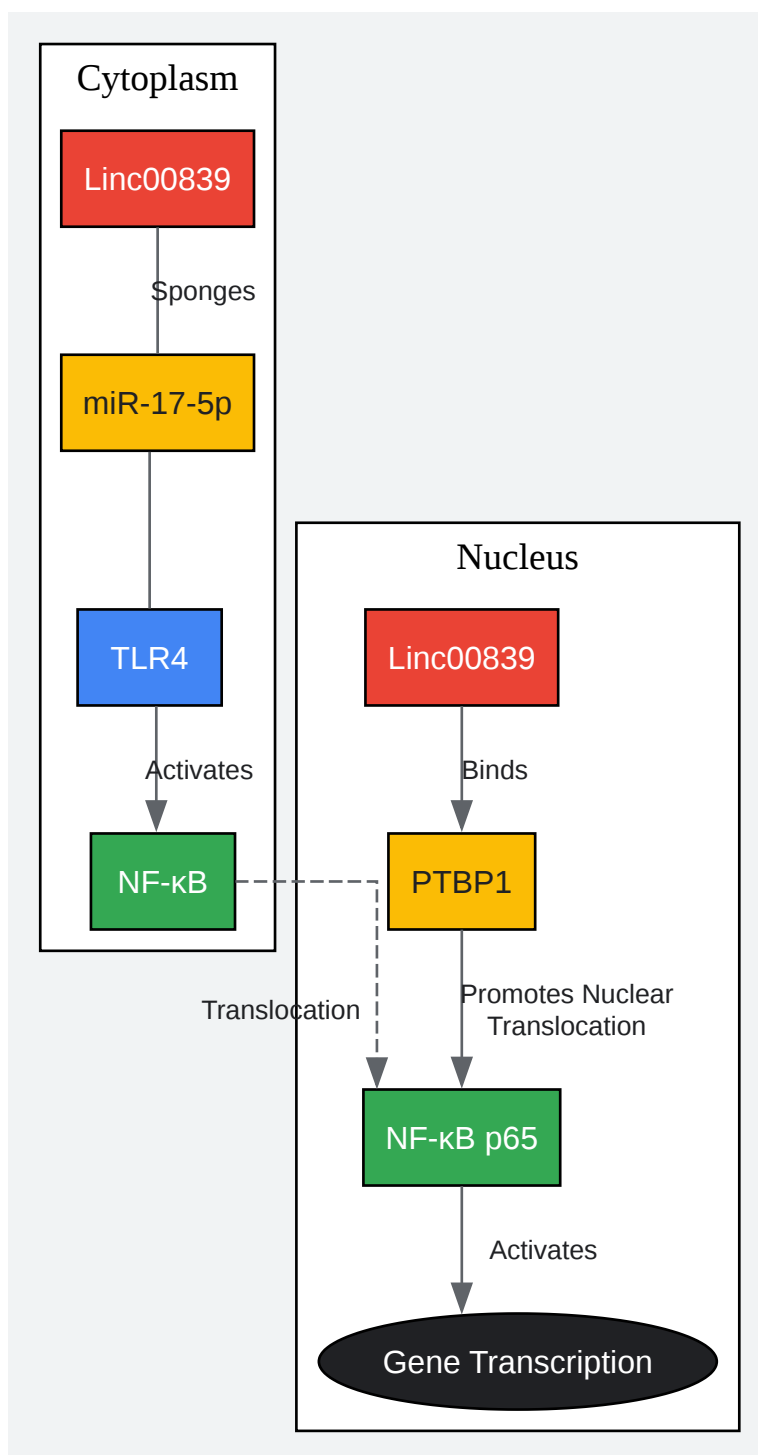
translocation of the NF- $\kappa$ B p65 subunit and subsequent transcription of downstream target genes. This coordinated regulation in both the cytoplasm and the nucleus enhances the proliferation, migration, invasion, and angiogenesis of lung adenocarcinoma cells.

## Signaling Pathway Diagrams



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Caption: Myc/Linc00839/Lin28B feedback loop activating the PI3K/AKT pathway in breast cancer.



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Caption: Dual regulation of the NF-κB pathway by Linc00839 in lung adenocarcinoma.

## Quantitative Data

Currently, specific quantitative data such as IC50 or Ki values are not applicable to a long non-coding RNA like Linc00839. The available research provides qualitative and semi-quantitative data on its expression and effects.

Parameter	Observation	Cancer Type	Reference
Linc00839 Expression	Upregulated in chemoresistant cells and tissues.	Breast Cancer	
Prognosis	High levels associated with poor prognosis.	Breast Cancer	
Effect of Knockdown	Suppressed proliferation, invasion, and migration; sensitized cells to paclitaxel.	Breast Cancer	
Linc00839 Function	Promotes proliferation, migration, invasion, and angiogenesis.	Lung Adenocarcinoma	

## Experimental Protocols

The following experimental protocols were utilized in the studies of Linc00839:

- **Cell Culture and Transfection:** Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) and lung adenocarcinoma cell lines were used. Cells were cultured in appropriate media and transfected with siRNAs or overexpression plasmids for Linc00839.
- **Quantitative Real-Time PCR (qRT-PCR):** This technique was used to measure the expression levels of Linc00839, Myc, Lin28B, and other target genes in cells and tissues.
- **Western Blot Analysis:** This method was employed to determine the protein levels of key signaling molecules such as PI3K, AKT, p-AKT, and components of the NF-κB pathway.

- **In Situ Hybridization (ISH):** ISH was used to detect the localization of Linc00839 within the cell (nucleus and cytoplasm).
- **Chromatin Immunoprecipitation (ChIP):** ChIP assays were performed to confirm the direct binding of the Myc transcription factor to the promoter region of Linc00839.
- **RNA Immunoprecipitation (RIP):** RIP was used to demonstrate the interaction between Linc00839 and the RNA-binding protein Lin28B.
- **Luciferase Reporter Assay:** This assay was used to validate the interaction between Linc00839 and miR-17-5p.
- **Cell Viability and Apoptosis Assays:** Assays such as MTT or CCK-8 were used to assess cell proliferation and viability. Flow cytometry was used to quantify apoptosis.
- **In Vivo Xenograft Models:** Nude mice were injected with cancer cells (with modified Linc00839 expression) to evaluate tumor growth and metastasis in a living organism.

## CB-839 (Telaglenastat): A Glutaminase Inhibitor in Cancer Metabolism

CB-839, also known as Telaglenastat, is a first-in-class, potent, and selective inhibitor of glutaminase 1 (GLS1). It is an investigational drug being evaluated in multiple clinical trials for various cancers.

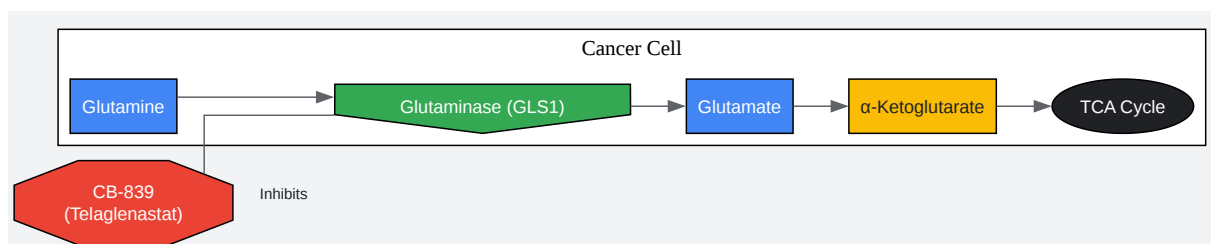
### Biological Pathway Involvement

The primary biological pathway targeted by CB-839 is glutaminolysis. Many cancer cells exhibit a high metabolic rate and are dependent on glutamine as a key nutrient for energy production and the synthesis of macromolecules.

- **Inhibition of Glutaminolysis:** Glutaminase is the enzyme that catalyzes the first step in glutaminolysis, the conversion of glutamine to glutamate. Glutamate is then further metabolized to  $\alpha$ -ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to generate ATP and biosynthetic precursors (e.g., other amino acids, nucleotides, and fatty acids). By inhibiting GLS1, CB-839 blocks this pathway, leading to a depletion of downstream

metabolites, which in turn induces metabolic stress and inhibits cancer cell growth and proliferation.

## Signaling Pathway Diagram



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Caption: Mechanism of action of CB-839 in inhibiting the glutaminolysis pathway.

## Quantitative Data

CB-839 has been evaluated in numerous preclinical and clinical studies, providing quantitative data on its potency and efficacy.

Parameter	Value/Observation	Context	Reference
Drug Type	Small molecule inhibitor of glutaminase (GLS1)	Oncology	
Clinical Trials	Multiple ongoing and completed trials in solid tumors and hematological malignancies.	Myelodysplastic Syndrome, Solid Tumors	
Combinations	Studied in combination with other agents like azacitidine and palbociclib.	Myelodysplastic Syndrome, Solid Tumors	

Note: Specific IC50 values and detailed clinical trial results are typically published in peer-reviewed journals and conference presentations and were not available in the provided search snippets. The ClinicalTrials.gov entries confirm the drug's development stage and therapeutic strategy.

## Experimental Protocols

The development and evaluation of CB-839 involve a range of experimental protocols:

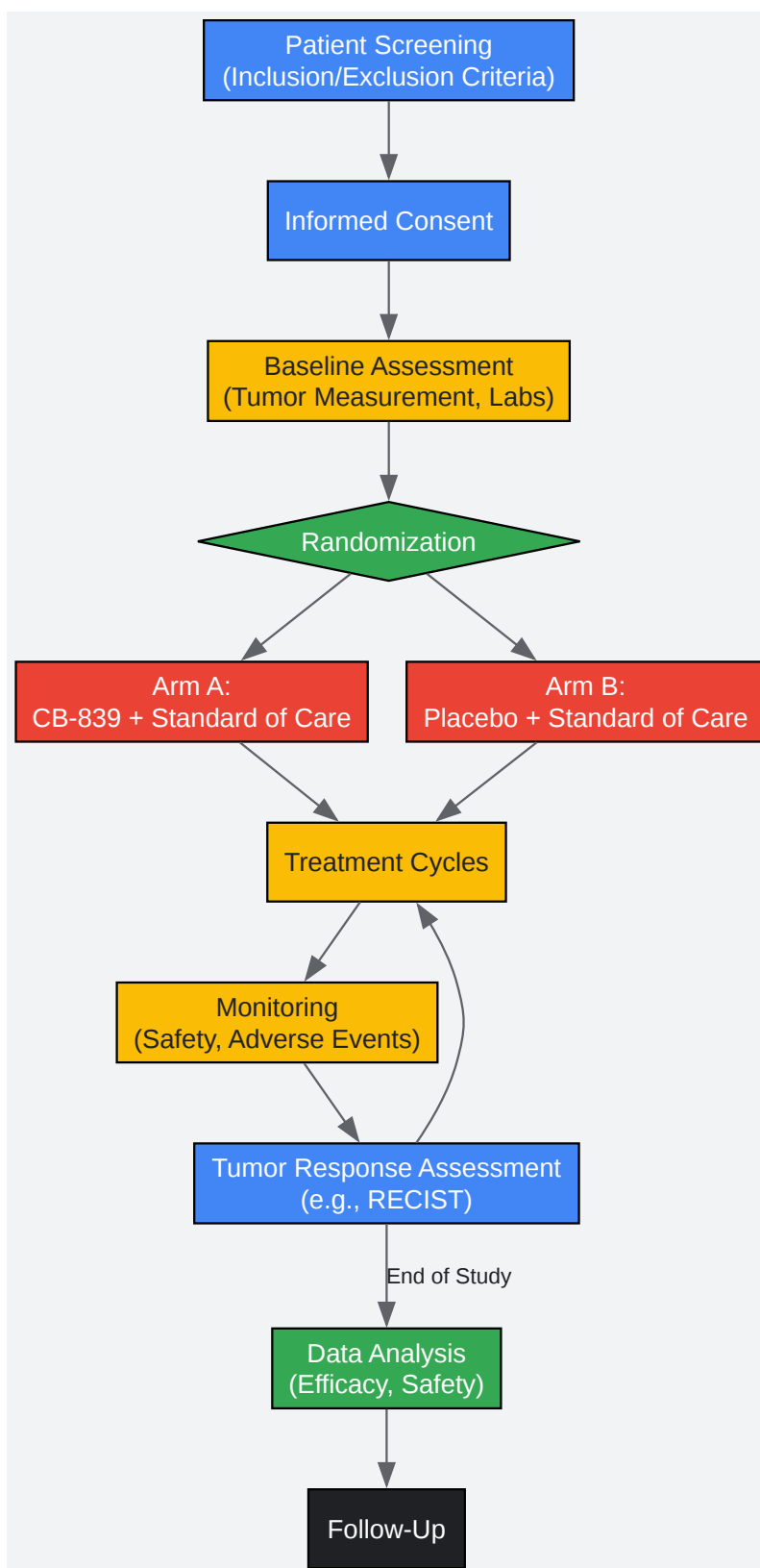
- **Enzyme Inhibition Assays:** In vitro assays to determine the potency of CB-839 against purified GLS1 enzyme, yielding IC50 values.
- **Cell-Based Assays:** Cancer cell lines are treated with CB-839 to measure its effect on cell proliferation, viability, and apoptosis.
- **Metabolomics Analysis:** Techniques like mass spectrometry are used to measure the levels of glutamine, glutamate, and other metabolites in cancer cells and tumors treated with CB-839 to confirm its mechanism of action.
- **Preclinical In Vivo Models:** Xenograft and patient-derived xenograft (PDX) models in mice are used to evaluate the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of

CB-839.

- Clinical Trial Protocols: As seen in studies NCT03264593 and NCT02071862, clinical trials are designed with specific eligibility criteria, treatment arms (e.g., CB-839 as a single agent or in combination), and endpoints (e.g., safety, response rate, progression-free survival). Patients are monitored for adverse events, and tumor responses are assessed using imaging and other relevant biomarkers.

## Clinical Trial Workflow Example





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Caption: A generalized workflow for a randomized, placebo-controlled clinical trial of CB-839.

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